molecular formula C8H5F3O2 B181534 4-(Trifluoromethyl)benzoic acid CAS No. 455-24-3

4-(Trifluoromethyl)benzoic acid

Cat. No. B181534
CAS RN: 455-24-3
M. Wt: 190.12 g/mol
InChI Key: SWKPKONEIZGROQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzoic acid is a benzoic acid carrying a 4-trifluoromethyl substituent . It is a white to light yellow crystal powder . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

4-(Trifluoromethyl)benzoic acid was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)benzoic acid is C8H5F3O2 . The molecular weight is 190.12 .


Chemical Reactions Analysis

4-(Trifluoromethyl)benzoic acid was used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzoic acid is a white powder . Its melting point is 219-220 °C (lit.) . The density is 1.4±0.1 g/cm3 . The boiling point is 243.2±40.0 °C at 760 mmHg .

Scientific Research Applications

1. Degradation Processes and Stability Studies

4-(Trifluoromethyl)benzoic acid has been studied for its degradation processes and stability. For instance, Barchańska et al. (2019) investigated the degradation of nitisinone, a compound related to 4-(trifluoromethyl)benzoic acid, using LC-MS/MS. They found that nitisinone stability increases with the pH of the solution and identified two major degradation products, one of which includes 4-(trifluoromethyl)benzoic acid, showing considerable stability under studied conditions (Barchańska et al., 2019).

2. Chemical Synthesis and Reactions

The compound is used in chemical synthesis and reactions. For example, Wang et al. (2017) presented a method for catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives, highlighting the environmental friendliness of the process (Wang et al., 2017). Liu et al. (2021) also demonstrated the trifluoromethylation of benzoic acids, providing a method for preparing aryl trifluoromethyl ketones (Liu et al., 2021).

3. Applications in Photocatalysis

4-(Trifluoromethyl)benzoic acid has shown potential in photocatalytic applications. Matsubara et al. (2016) confirmed the photoinduced persistent intramolecular charge-transfer state of a derivative of 4-(trifluoromethyl)benzoic acid, which exhibited high catalytic activity in photochemical reduction of alkyl halides (Matsubara et al., 2016).

4. Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of derivatives of 4-(trifluoromethyl)benzoic acid have been explored. Krátký and Vinšová (2012) studied the antifungal activity of salicylanilide esters with 4-(trifluoromethyl)benzoic acid, noting significant activity against fungal strains (Krátký & Vinšová, 2012).

5. Solar Cell Applications

In the field of solar cells, Gupta et al. (2015) utilized a derivative of 4-(trifluoromethyl)benzoic acid in dye-sensitized solar cells (DSSCs), resulting in improved photovoltaic performance (Gupta et al., 2015).

6. Photophysical Property Studies

Research on the photophysical properties of derivatives of 4-(trifluoromethyl)benzoic acid has been conducted. For example, Sivakumar et al. (2010) investigated the influence of electron-withdrawing and electron-donating groups on the luminescent properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives (Sivakumar et al., 2010).

7. Environmental Degradation Studies

Tsukamoto et al. (2019) explored the degradation of trifluoromethyl benzoic acid in aqueous media under UVC radiation, providing insights into the environmental impact and degradation mechanisms of fluorinated chemicals (Tsukamoto et al., 2019).

Safety And Hazards

4-(Trifluoromethyl)benzoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

4-(Trifluoromethyl)benzoic acid has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . It has also been used in the regulation of interfaces in perovskite solar cells, improving their power conversion efficiency .

properties

IUPAC Name

4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKPKONEIZGROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060018
Record name Benzoic acid, 4-(trifluoromethyl)-
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-(Trifluoromethyl)benzoic acid

CAS RN

455-24-3
Record name 4-(Trifluoromethyl)benzoic acid
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Record name 4-(Trifluoromethyl)benzoic acid
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Record name 4-(Trifluoromethyl)benzoic acid
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Record name Benzoic acid, 4-(trifluoromethyl)-
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Record name Benzoic acid, 4-(trifluoromethyl)-
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Record name α,α,α-trifluoro-p-toluic acid
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Record name 4-TRIFLUOROMETHYL BENZOIC ACID
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Synthesis routes and methods

Procedure details

In an autoclave made of glass were placed 180.6 g of parachlorobenzotrifluoride, 0.64 g of 5% palladium-carbon, 4.3 g of 1,4-bisdiphenylphosphinobutane and 21.2 g of sodium carbonate. The air in the autoclave was replaced with carbon monoxide introduced thereinto several times, after which carbon monoxide was further introduced to adjust its pressure therein to 10 kg/cm2. The reaction was carried out with stirring for 8 hours at 180° C. After completion of the reaction, the reaction mixture was cooled to room temperature and water was added. The aqueous layer was separated and then acid was added thereto, followed by extraction from the aqueous layer with ether. The ether layer was dried and then concentrated to obtain 101 g of paratrifluoromethylbenzoic acid.
Quantity
180.6 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
palladium-carbon
Quantity
0.64 g
Type
catalyst
Reaction Step Five
Quantity
4.3 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
724
Citations
M Krátký, J Vinšová - Molecules, 2012 - mdpi.com
Searching for novel antimicrobial agents still represents a current topic in medicinal chemistry. In this study, the synthesis and analytical data of eighteen salicylanilide esters with 4-(…
Number of citations: 42 www.mdpi.com
HY Cho, TJ Jeong, YB Lee - Journal of Chromatography B, 2003 - Elsevier
… Triflusal (2-acetoxy-4-trifluoromethyl benzoic acid, Fig. 1) is a new molecule related to … Triflusal is quickly metabolized into its major metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (…
Number of citations: 22 www.sciencedirect.com
W Espinosa Manrique, MP Badenes… - Zeitschrift für …, 2023 - degruyter.com
2,6-Dichlorobenzamide (BAM), 2-(trifluoromethyl)benzamide (TBAM), 2-(trifluoromethyl)benzoic acid (TBA), and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) are …
Number of citations: 2 www.degruyter.com
H Dong, G Shen, Z Lin, Q Cai, Y Li, X Xu… - …, 2022 - Wiley Online Library
Perovskite solar cells (PSCs), which have recently achieved more than 25% efficiency, are highly promising candidates for renewable energy generation. However, the interface of …
Number of citations: 1 onlinelibrary.wiley.com
SW Kim, HK Lee, ID Kim, H Lee, L Luo, JY Park… - Scientific Reports, 2016 - nature.com
… Here, we report robust neuroprotective effects of a novel compound, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a 2-hydroxy-4-trifluoromethyl benzoic acid (HTB, …
Number of citations: 11 www.nature.com
J Zakzeski, AT Bell - Journal of Molecular Catalysis A: Chemical, 2009 - Elsevier
… The observed products in all cases were 4-trifluoromethyl benzoic acid (4-TFMBA), 3-trifluoromethylbenzoic acid (3-TFMBA), 2-trifluoromethylbenzoic acid (2- TFMBA), benzoyl fluoride (…
Number of citations: 14 www.sciencedirect.com
T Tsukamoto, Y Mitsutsuka, T Fujimoto… - Research on Chemical …, 2019 - Springer
… The 2-trifluoromethyl benzoic acid, 3-trifluoromethyl benzoic acid and 4-trifluoromethyl benzoic acid were purchased from Wako Pure Chem. Ind. Co. …
Number of citations: 1 link.springer.com
AF de Arriba, F Cavalcanti, A Miralles, Y Bayón… - Molecular …, 1999 - ASPET
… When two 4-trifluoromethyl salicylate derivatives [2-acetoxy-4-trifluoromethyl-benzoic acid (triflusal) and its deacetylated metabolite 2-hydroxy-4-trifluoromethylbenzoic acid (HTB)] were …
Number of citations: 68 molpharm.aspetjournals.org
MS Newman, S Veeraraghavan - The Journal of Organic …, 1983 - ACS Publications
4, 4-Dimethyl-2-(2-lithio-4-(trifluoromethyl) phenyl)-2-oxazoline reacted with 2-and 1-naphthaldehydes to afford, after hydrolysis, 3-(2-naphthyl)-5-(trifluoromethyl) phthalide (6) and 3-(l-…
Number of citations: 21 pubs.acs.org
V Natchimuthu, S Bandaru, A Nayarisseri… - … biology and chemistry, 2016 - Elsevier
The narrow therapeutic range and limited pharmacokinetics of available Antiepileptic drugs (AEDs) have raised serious concerns in the proper management of epilepsy. To overcome …
Number of citations: 32 www.sciencedirect.com

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